Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14-6-4-5-11(7-14)8-15-9-14/h11,15H,4-10H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLSVBBJKXCOKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCCC(C1)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-(3-azabicyclo[3.3.1]nonan-1-ylmethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological applications. The compound's bicyclic structure, which includes a nitrogen atom, is pivotal in its chemical reactivity and interactions within biological systems.
The molecular formula of this compound is , with a molecular weight of approximately 254.37 g/mol. The synthesis typically involves the reaction of tert-butyl carbamate with 3-azabicyclo[3.3.1]nonane, often utilizing reagents like tert-butyl chloroformate and bases such as triethylamine to achieve high yields and purity levels .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that modifications in the azabicyclic structure can significantly influence the reactivity and biological activity of the compound, making it a candidate for further exploration in drug development .
1. Neuropharmacology
This compound has been studied for its potential effects on neurodegenerative diseases, particularly Alzheimer's disease (AD). Compounds with similar structures have shown promise in modulating amyloid-beta (Aβ) aggregation, which is critical in AD pathology .
2. Enzyme Inhibition
Research has demonstrated that carbamate compounds can act as inhibitors for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies on related carbamates have reported IC50 values indicating moderate inhibition of these enzymes, which are crucial for neurotransmitter regulation .
3. Toxicological Studies
While the primary focus has been on therapeutic applications, understanding the toxicological profile of this compound is essential. Studies on N-methyl carbamates indicate that they can undergo hydrolysis in biological environments, leading to potentially harmful metabolites .
Case Study 1: Neuroprotective Effects
In vitro studies have shown that certain derivatives of carbamates can reduce cell death induced by Aβ peptides in astrocyte cultures, suggesting neuroprotective properties that could be beneficial in treating neurodegenerative disorders .
Case Study 2: Enzyme Interaction
A study examining various carbamate derivatives found that modifications to the azabicyclic structure could enhance or diminish their inhibitory effects on AChE and BChE, highlighting the importance of structural optimization in drug design .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 254.37 g/mol |
| Purity | ~95% |
| Primary Applications | Neuropharmacology, Enzyme Inhibition |
Comparison with Similar Compounds
Research Findings and Data Gaps
- Purity and Stability: The tert-butyl N-(3-azabicyclo[3.3.1]nonan-9-yl)carbamate (CAS 198210-96-7) is available at ≥97% purity, suggesting reliable synthetic reproducibility . However, data on the 1-ylmethyl variant’s stability under physiological conditions are lacking.
- Biological Activity: No direct activity data for the target compound are provided, but related bicyclic carbamates show promise in CNS drug discovery, emphasizing the need for further studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
